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Compound of Interest

Compound Name: Methyl 4-phenoxybutanoate

CAS No.: 21273-27-8

Cat. No.: B1296735

Get Quote

CAS: 2065-23-8 | Formula:

| MW: 194.23 g/mol

Executive Summary
Methyl 4-phenoxybutanoate is a fatty acid methyl ester derivative used primarily as a high-

value intermediate in the synthesis of agrochemicals (phenoxy-herbicides) and as a

flavor/fragrance agent (FEMA 2739).[1] Its structure comprises a phenoxy group linked to a

butyric acid backbone, terminated by a methyl ester.[1]

This guide details two robust synthetic pathways:

The Williamson Ether Synthesis (Primary Route): A direct alkylation of phenol with methyl 4-

chlorobutanoate. This is preferred for laboratory-scale synthesis due to its convergence and

high yields.

Fischer Esterification (Secondary Route): The acid-catalyzed esterification of 4-

phenoxybutanoic acid. This method is ideal when the carboxylic acid precursor is readily
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available or for avoiding chlorinated alkylating agents.

Retrosynthetic Analysis & Strategy
The synthesis is best approached by disconnecting the ether linkage or the ester linkage.

Disconnection A (Ether): Cleavage of the

bond leads to Phenol and Methyl 4-halobutanoate.

Disconnection B (Ester): Cleavage of the

bond leads to 4-Phenoxybutanoic acid and Methanol.
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Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Method A: Williamson Ether Synthesis (Direct
Alkylation)
This protocol relies on the nucleophilic substitution (

) of the alkyl halide by the phenoxide ion.

Reaction Scheme
Material Requirements
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Reagent Equiv. Role Notes

Phenol 1.0 Nucleophile

Hygroscopic; handle

with gloves (burn

hazard).

Methyl 4-

chlorobutanoate
1.1 Electrophile

CAS 3153-37-5.

Alkylating agent.

Potassium Carbonate

(

)

2.0 Base
Anhydrous is critical to

prevent hydrolysis.

Potassium Iodide (KI) 0.1 Catalyst

Finkelstein catalyst;

accelerates Cl

displacement.

Acetone Solvent Medium

Dry (anhydrous). DMF

can be used for faster

rates.

Experimental Protocol
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux

condenser. Flush with nitrogen.

Solubilization: Dissolve Phenol (1.88 g, 20 mmol) in anhydrous Acetone (50 mL).

Deprotonation: Add anhydrous

(5.52 g, 40 mmol). Stir at room temperature for 15 minutes to generate the phenoxide in situ.

Addition: Add Methyl 4-chlorobutanoate (3.00 g, 22 mmol) and KI (0.33 g, 2 mmol).

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The spot for phenol (

) should disappear.
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Workup:

Cool to room temperature.

Filter off the solid inorganic salts (

).

Concentrate the filtrate under reduced pressure (Rotavap).

Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to

remove unreacted phenol.

Wash with Brine (20 mL), dry over

, and concentrate.

Purification: If necessary, purify via vacuum distillation (bp 84°C @ 0.6 mmHg) or flash

column chromatography (Silica, 5-10% EtOAc in Hexanes).

Method B: Fischer Esterification
This method is preferred if 4-phenoxybutanoic acid is the starting material. This acid is often

synthesized via the reaction of phenol with

-butyrolactone (GBL) under high heat or basic hydrolysis conditions.

Reaction Scheme
Experimental Protocol

Setup: 100 mL RBF with reflux condenser.

Mixing: Dissolve 4-phenoxybutanoic acid (3.60 g, 20 mmol) in Methanol (40 mL).

Catalysis: Add conc.

(0.5 mL) dropwise.

Reflux: Heat to reflux (
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) for 4–6 hours.

Workup:

Concentrate methanol to ~10 mL volume.

Pour residue into ice-water (50 mL).

Extract with Dichloromethane (DCM, 2 x 30 mL).

Wash organic layer with sat.

(removes acid catalyst and unreacted starting material).

Dry (

) and evaporate to yield the pure ester.

Characterization & Validation
The following data confirms the identity of the synthesized product.

NMR Spectroscopy (Predicted)
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Nucleus
Shift (

ppm)
Multiplicity Integration Assignment

7.25 - 7.30 Multiplet 2H Ar-H (meta)

6.92 - 6.98 Multiplet 3H Ar-H (ortho/para)

4.01 Triplet 2H

3.68 Singlet 3H

2.52 Triplet 2H

2.10 Quintet 2H

174.0 Quaternary - C=O (Ester)

158.8 Quaternary - Ar-C (ipso)

129.5, 120.8,

114.5
CH - Ar-C

66.8 -

51.6 -

Physical Properties
Appearance: Colorless to pale yellow oil.

Boiling Point: 84–86 °C at 0.6 mmHg.

Refractive Index (

): ~1.510.

Solubility: Soluble in alcohol, ether, DCM; insoluble in water.

Safety & Regulatory Considerations
Phenol: Highly corrosive and toxic. Causes severe skin burns. Rapidly absorbed through

skin. Action: Wear butyl rubber gloves and face shield. Have PEG-300 or saturated glycerol
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available for immediate skin decontamination.

Methyl 4-chlorobutanoate: Alkylating agent. Potential mutagen. Handle in a fume hood.

-Butyrolactone (GBL): If using GBL to synthesize the acid precursor, note that GBL is a
regulated chemical (List I in USA) due to its conversion to GHB.[2] Ensure compliance with
local DEA/regulatory bodies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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